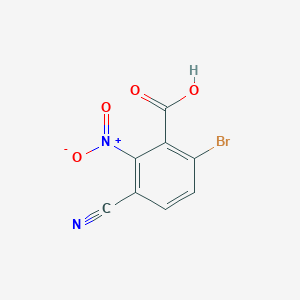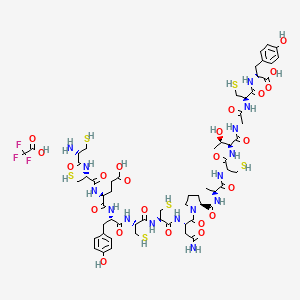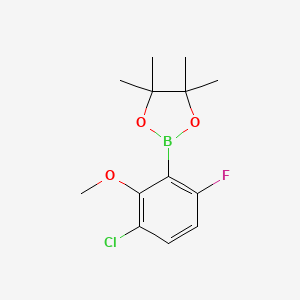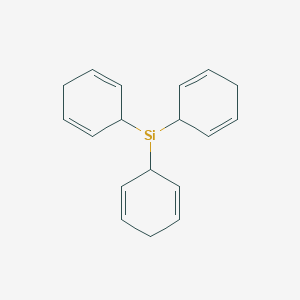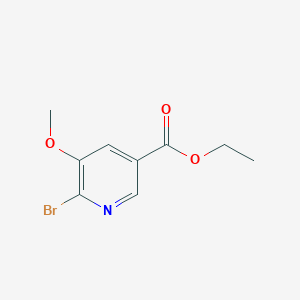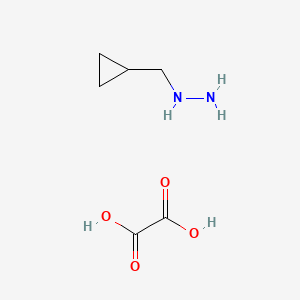![molecular formula C20H23N3O4S2 B1460639 N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Übersicht
Beschreibung
AZD3458 is a highly selective inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ). This compound has shown significant potential in promoting anti-tumor immune responses and reversing resistance to immunotherapy in preclinical models . PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation, making AZD3458 a promising candidate for treating various diseases, including cancer .
Wissenschaftliche Forschungsanwendungen
AZD3458 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PI3Kγ in various chemical processes.
Biology: Investigated for its effects on immune cell proliferation, survival, migration, and activation.
Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases by promoting anti-tumor immune responses and reversing resistance to immunotherapy.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kγ
Wirkmechanismus
AZD3458 exerts its effects by selectively inhibiting the PI3Kγ enzyme. This inhibition leads to the re-polarization of macrophages to an immuno-stimulatory phenotype, activating a T-cell mediated tumor immune response. The compound inhibits the phosphorylation of Akt in cells, which is a key step in the PI3Kγ signaling pathway. This results in the remodeling of the tumor microenvironment, reducing tumor-associated macrophages and promoting cytotoxic T-cell activation .
Safety and Hazards
Zukünftige Richtungen
The future directions for research into a specific compound would depend on its potential applications. This could include medicinal chemistry if the compound has therapeutic properties, materials science if it has unique physical properties, or environmental science if it has an impact on the environment .
Vorbereitungsmethoden
The synthesis of AZD3458 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are optimized to achieve high purity and yield. Industrial production methods focus on scaling up the synthesis while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
AZD3458 undergoes various chemical reactions, including:
Oxidation: AZD3458 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AZD3458 can undergo substitution reactions with common reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
AZD3458 is unique in its high selectivity for PI3Kγ, with a cellular IC 50 of 8nM and a 100-fold selectivity over PI3Kδ . Similar compounds include other PI3Kγ inhibitors, such as:
IPI-549: Another selective PI3Kγ inhibitor with similar anti-tumor properties.
TG100-115: A dual PI3Kγ and PI3Kδ inhibitor with broader selectivity.
AS-605240: A selective PI3Kγ inhibitor with different pharmacokinetic properties.
Compared to these compounds, AZD3458 has shown greater efficacy in reversing tumor resistance to immunotherapy and promoting anti-tumor immune responses .
Eigenschaften
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUFWFUOVDUIO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?
A1: AZD3458 is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, AZD3458 promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:
- Reduced immunosuppressive markers: AZD3458 treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []
- Increased cytotoxic T cell activation: AZD3458 enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]
- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []
Q2: How does AZD3458 impact the efficacy of checkpoint inhibitors in preclinical cancer models?
A2: Preclinical studies demonstrate that AZD3458 enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from AZD3458's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, AZD3458 helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]
Q3: Have quantitative systems pharmacology (QSP) models been used to study AZD3458, and if so, what insights have they provided?
A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of AZD3458's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on AZD3458's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between AZD3458 and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



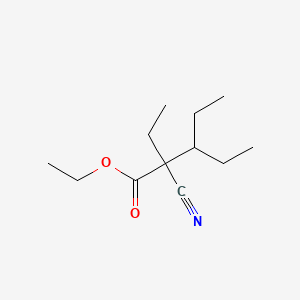
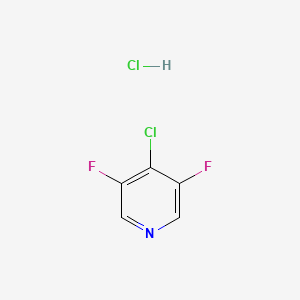
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)



